Product packaging for Amarouciaxanthin A(Cat. No.:)

Amarouciaxanthin A

Cat. No.: B1256413
M. Wt: 614.9 g/mol
InChI Key: NBAOGGCOLYTLDU-MEPQDIAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amarouciaxanthin A is a primary bioactive metabolite derived from the marine carotenoid fucoxanthin, which is abundantly found in brown algae and microalgae . Following the oral administration of fucoxanthin, it is first hydrolyzed to fucoxanthinol in the gastrointestinal tract and is then further metabolized into this compound in the liver, making it a crucial compound for studying the in vivo mechanisms of fucoxanthin . This metabolic conversion has been demonstrated in both murine models and human HepG2 cell lines . This metabolite is of significant research interest due to its association with multiple health-promoting activities. Studies indicate its potential role in supporting anti-obesity effects by modulating lipid-metabolizing enzymes . It also demonstrates considerable promise in anticancer research, with studies showing it can suppress cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis and metastatic invasion . Furthermore, this compound contributes to the potent antioxidant and anti-inflammatory effects observed in fucoxanthin studies, which involve the scavenging of oxygen free radicals and suppression of pro-inflammatory pathways like NF-κB . Recent research has identified the presence of this compound fatty acid esters in the tissues, particularly the liver and adipose tissue, of mice fed fucoxanthin, revealing a more complex metabolic pathway and tissue distribution for this compound . This opens new avenues for researching its storage and sustained biological activity within organisms. Our this compound is provided as a high-purity reagent to ensure reliable and reproducible results in your experimental work. It is intended For Research Use Only and is not for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O5 B1256413 Amarouciaxanthin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H54O5

Molecular Weight

614.9 g/mol

InChI

InChI=1S/C40H54O5/c1-28(17-13-18-30(3)21-22-36-37(6,7)24-34(42)26-39(36,10)44)15-11-12-16-29(2)19-14-20-31(4)35(43)27-40(45)32(5)23-33(41)25-38(40,8)9/h11-21,23,34,42,44-45H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,34-,39+,40+/m0/s1

InChI Key

NBAOGGCOLYTLDU-MEPQDIAVSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C=C2[C@](C[C@H](CC2(C)C)O)(C)O)/C)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C)C)C)O)(C)C

Synonyms

(6S,3'S,5'R,6'R)-6,3',5'-trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione
amarouciaxanthin A

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Amarouciaxanthin a

Elucidation of Enzymatic Biotransformation from Fucoxanthinol (B3429056)

The journey from dietary fucoxanthin (B1674175) to Amarouciaxanthin A is a two-step metabolic process. Initially, fucoxanthin is hydrolyzed into fucoxanthinol, primarily in the gastrointestinal tract by the action of enzymes like lipase (B570770) and cholesterol esterase. researchgate.netacs.org Subsequently, fucoxanthinol undergoes further conversion to form this compound. researchgate.net

Role of NAD(P)+-dependent Dehydrogenase in this compound Formation

The critical step in the formation of this compound from fucoxanthinol is an enzymatic reaction catalyzed by NAD(P)+-dependent dehydrogenases. researchgate.netnih.gov This biotransformation involves a dehydrogenation/isomerization of the 5,6-epoxy-3-hydroxy-5,6-dihydro-beta end group of fucoxanthinol into the 6'-hydroxy-3'-oxo-epsilon end group characteristic of this compound. nih.gov This enzymatic process is dependent on the presence of NAD(P)+ as a cofactor. nih.govmdpi.com Research has indicated that the optimal pH for this conversion is between 9.5 and 10.0. nih.gov

Subcellular Localization of Metabolic Conversion Pathways in Research Models

Studies utilizing animal models and cell cultures have been instrumental in pinpointing the location of this compound synthesis. The conversion of fucoxanthinol to this compound predominantly occurs in the liver, specifically within the liver microsomes. nih.govmdpi.commdpi.com After its formation in the liver, this compound is then transported to various tissues. mdpi.com In vitro studies using human hepatoma (HepG2) cells have corroborated these findings, demonstrating the conversion of fucoxanthinol to this compound within these cells. nih.govsemanticscholar.org

Precursor Tracing and Metabolic Flux Analysis in Producing Organisms and Model Systems

Following oral administration of fucoxanthin in mice, fucoxanthinol and this compound are the primary metabolites detected in plasma and various tissues, with fucoxanthin itself being largely absent. researchgate.net This indicates a rapid and efficient conversion process.

Metabolic studies have revealed distinct distribution patterns for these metabolites. While fucoxanthinol tends to accumulate in higher concentrations in tissues such as the heart and liver, this compound shows a preferential accumulation in adipose tissue. mdpi.comresearchgate.net For instance, in one study, the concentration of fucoxanthinol was found to be 123 nmol/g in the heart and 85.2 nmol/g in the liver, while this compound reached a concentration of 97.5 nmol/g in adipose tissue. researchgate.net The time to reach maximum concentration (Tmax) for these metabolites also varies, being 4 hours in most tissues but extending to 24 hours in adipose tissue. researchgate.net

The area under the curve (AUC), a measure of total drug exposure over time, further highlights these differences. The AUC for fucoxanthinol is highest in the liver, whereas for this compound, it is highest in adipose tissue. researchgate.net This differential distribution suggests specific roles for each metabolite in different parts of the body.

Chemo-Ecological Significance and Biological Roles of this compound in its Natural Environment

While the biosynthesis of this compound is well-documented in mammals following fucoxanthin consumption, its presence has also been identified in marine organisms. It was first isolated from the marine tunicate Amaroucium pliciferum. frontiersin.org The precise chemo-ecological role of this compound in these organisms is an area of ongoing research. In the context of its precursor, fucoxanthin, this carotenoid plays a vital role in photosynthesis in diatoms and brown algae. mdpi.com The metabolites of fucoxanthin, including this compound, are considered the active forms that exert various physiological functions. mdpi.comsemanticscholar.org

Advanced Analytical Methodologies for Amarouciaxanthin a Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural features and confirming the identity of Amarouciaxanthin A.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including carotenoids. By analyzing the chemical shifts, coupling constants, and NOE correlations in one-dimensional (1D) and two-dimensional (2D) NMR spectra (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC), researchers can determine the connectivity of atoms and the spatial arrangement of functional groups in this compound. Advanced NMR techniques, such as NOESY or ROESY, are particularly valuable for determining the relative stereochemistry and understanding the conformational preferences of the molecule, especially around chiral centers and along the polyene chain. Studies on related carotenoids have utilized 1D and 2D NMR for structural analysis. mdpi.comscispace.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration of chiral centers within the this compound molecule. nih.govscispace.com Carotenoids with chiral centers exhibit characteristic CD or ORD spectra due to the differential absorption or rotation of left and right circularly polarized light. By comparing the experimental CD or ORD spectra with those of compounds with known absolute configurations or with calculated spectra, the absolute stereochemistry of this compound can be determined. CD spectroscopy has been used in the structural elucidation of this compound and related carotenoids. nih.govscispace.comzu.edu.pkresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Profiling and Metabolite Identification

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule. uni.luchemspider.com Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. This fragmentation pattern is unique to the structure of the compound and provides valuable information for confirming the proposed structure and identifying metabolites. LC-MS/MS has been used to identify this compound as a metabolite of fucoxanthin (B1674175). semanticscholar.orgmdpi.comnih.govmdpi.com MS and MS/MS data are critical for molecular profiling in complex biological matrices and for identifying potential metabolic products of this compound. nih.govresearchgate.net

Advanced Chromatographic Separation Techniques for Research Purity and Isolation

Chromatographic techniques are indispensable for isolating this compound from natural sources or complex mixtures and for assessing its purity for research applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Profiling in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. This technique is widely used for the quantitative analysis and profiling of this compound in various biological matrices, such as plasma, tissues, and cell extracts. semanticscholar.orgmdpi.comnih.govmdpi.com LC separates this compound from other components in the matrix, and MS/MS provides sensitive and selective detection, even at low concentrations. This is particularly important for studying the absorption, distribution, metabolism, and excretion of this compound. semanticscholar.orgmdpi.comnih.gov

An example of LC-MS/MS application is the quantitative determination of fucoxanthinol (B3429056), a metabolite related to this compound, in human serum using multiple reaction monitoring (MRM). semanticscholar.org While this example focuses on fucoxanthinol, the principles and methodology are directly applicable to the analysis of this compound in biological samples.

Table 1: Example LC-MS/MS Parameters for Carotenoid Analysis (Illustrative, based on related compounds)

ParameterValue/Description
Chromatography
Column TypeReversed-phase C18
Mobile PhaseGradient elution (e.g., Acetonitrile/Water) mdpi.com
Flow RateOptimized based on column dimensions
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI) mdpi.com
DetectionMultiple Reaction Monitoring (MRM) semanticscholar.orgmdpi.com
Precursor Ion (m/z)Specific to this compound ([M+H]⁺) nih.gov
Product Ions (m/z)Characteristic fragments of this compound

Note: Specific parameters for this compound would be optimized based on the analytical system and matrix.

Multi-Dimensional and Preparative Chromatography for Research-Scale Isolation

For research requiring larger quantities of highly pure this compound, multi-dimensional and preparative chromatography techniques are employed. Preparative chromatography, such as preparative HPLC or open column chromatography, allows for the separation and isolation of this compound from crude extracts based on its differential interactions with a stationary phase. scirp.orgmdpi.com Multi-dimensional chromatography involves the coupling of two or more separation mechanisms to achieve enhanced resolution, which is particularly useful for separating structurally similar carotenoids. These techniques are crucial for obtaining sufficient quantities of high-purity this compound for detailed spectroscopic analysis and biological studies.

Crystallographic Analysis for Three-Dimensional Structural Determination (if applicable)

The structural elucidation of this compound has primarily relied on a combination of chemical and spectroscopic methods, including UV-Vis, IR, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govacs.orgacs.org. These techniques have been instrumental in determining the planar structure and key functionalities of this marine carotenoid. While computational analysis using molecular simulation and surface analysis software has been employed to predict and visualize the three-dimensional structure acs.org, detailed information regarding single-crystal X-ray diffraction analysis specifically for this compound is not widely reported or readily available in the examined literature. Crystallographic analysis provides precise data on atomic positions and crystal packing, offering definitive insights into a molecule's solid-state conformation and intermolecular interactions. Although X-ray crystallography has been successfully applied to determine the structures of various carotenoids and related complexes lipidbank.jpzu.edu.pkgoogle.com, its application to this compound does not appear to be a primary method documented in the current research findings for its structural characterization.

Synthetic Strategies and Chemical Modification of Amarouciaxanthin a

Total Synthesis of Amarouciaxanthin A and its Stereoisomers

The complete chemical synthesis of this compound is a significant challenge due to its complex structure, which includes a polyene chain, multiple stereocenters, an epoxide, and a unique allenic bond.

Retrosynthetic Approaches and Key Synthetic Challenges

The first total synthesis of this compound was reported by Yamano and colleagues in 2013. Current time information in Bangalore, IN. Their retrosynthetic strategy involved disconnecting the C40 carotenoid backbone into three key fragments: a central C10-dialdehyde and two different terminal fragments, a C15-phosphonium salt for the allenic end and a C15-epoxycyclohexadienylphosphonate for the other end group.

A major challenge in the synthesis of this compound and other carotenoids is the stereocontrolled construction of the polyene chain. nih.gov Traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions can often lead to mixtures of E/Z isomers, which are difficult to separate. nih.gov Another significant hurdle is the enantioselective synthesis of the cyclic end groups with their specific stereochemistry. For this compound, this includes the intricate setup of the hydroxyl and epoxide functionalities.

The general approach to carotenoid synthesis often follows a convergent strategy, building up smaller, functionalized fragments that are then coupled together. Common disconnection points are at the double bonds within the polyene chain, leading to building blocks of varying lengths (e.g., C10, C15, C20, C25).

Stereoselective and Enantioselective Methodologies for Polyene and Cyclic Moieties Construction

To address the challenge of stereoselectivity in polyene synthesis, modern organometallic cross-coupling reactions such as the Stille, Suzuki, and Negishi reactions have been employed, often providing high stereochemical control. nih.gov For the synthesis of this compound, a stereoselective Wittig reaction was successfully utilized to construct the polyene chain with the desired geometry. Current time information in Bangalore, IN.

The enantioselective construction of the cyclic end groups is another critical aspect. Methodologies for achieving this include:

Chiral pool synthesis: Starting from naturally occurring chiral molecules.

Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity in key reactions, such as epoxidations or cyclizations. mdpi.comresearchgate.net For instance, Sharpless asymmetric epoxidation is a powerful tool for introducing chiral epoxides.

Enzymatic resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture.

In the context of carotenoid synthesis, the Horner-Wadsworth-Emmons (HWE) reaction has been demonstrated as a powerful tool for the stereocontrolled synthesis of various carotenoids, including those with furanoxide rings. nih.govencyclopedia.pub This method, often employed in a C15 + C10 + C15 pattern, allows for the convergent assembly of the C40 skeleton. nih.govencyclopedia.pub

Semi-Synthesis and Biotransformation for Analogue Generation in Research

Semi-synthesis, starting from a readily available natural product, and biotransformation, using whole cells or isolated enzymes, are attractive strategies for generating analogues of complex molecules like this compound.

Fucoxanthin (B1674175), the precursor to this compound, is abundant in brown seaweeds. mdpi.com In vivo, fucoxanthin is metabolized to fucoxanthinol (B3429056) and subsequently to this compound. nih.govnih.gov This natural metabolic pathway provides a basis for the biotechnological production of this compound and its analogues.

Studies have shown that the conversion of fucoxanthinol to this compound is an enzymatic process that occurs in the liver. nih.gov This transformation involves the dehydrogenation of a hydroxyl group and isomerization of the end group, requiring NAD(P)+ as a cofactor. nih.gov This enzymatic machinery could potentially be harnessed for the in vitro production of this compound from fucoxanthinol. By manipulating the substrate or the enzymatic conditions, it may be possible to generate a library of related compounds for research purposes. For example, feeding fucoxanthin-producing organisms with modified precursors could lead to the biosynthesis of novel analogues.

Rational Design and Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of potent analogues. SAR studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives.

Key structural features of fucoxanthin and its metabolites, including this compound, that are believed to be important for their biological activities include:

The allenic bond. mdpi.com

The polyene chain length and geometry.

The oxygen-containing functional groups (hydroxyl, epoxide, carbonyl). mdpi.com

One approach to SAR studies is the degradation of the parent molecule into its constituent parts to determine which substructures are essential for activity. For instance, ozonolysis has been used to cleave the polyene chain of fucoxanthin, allowing for the evaluation of the individual end groups. nih.govmdpi.com Such studies have suggested that the entire structure of fucoxanthin is not always necessary for its antiproliferative effects. nih.govmdpi.com

Rational design of new analogues could involve modifications at several key positions:

Esterification or etherification of the hydroxyl groups to alter polarity and bioavailability.

Modification of the polyene chain by changing its length or introducing different substituents.

Alteration of the end groups , for example, by opening the epoxide ring or modifying the allenic bond.

While extensive SAR studies specifically on this compound are limited, the available data on fucoxanthin and its metabolites provide a strong foundation for the rational design of novel, potentially more active compounds. mdpi.commdpi.com

Biological Activities and Mechanistic Pathways of Amarouciaxanthin a in Pre Clinical Research Models

Antioxidant Mechanisms and Reactive Species Scavenging in In Vitro Systems

Amarouciaxanthin A, as a metabolite of fucoxanthin (B1674175), is associated with antioxidant properties. Oxidative stress, resulting from an imbalance between oxidants and antioxidants, is implicated in numerous diseases mdpi.commdpi.com. Carotenoids, including xanthophylls like this compound, are known for their ability to scavenge free radicals such as singlet oxygen, hydrogen peroxide, and superoxide (B77818) anion, thereby mitigating oxidative damage mdpi.comresearchgate.netnih.gov.

Modulation of Endogenous Antioxidant Enzyme Systems in Cellular Models

Endogenous antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), play a crucial role in counteracting oxidative stress mdpi.comresearchgate.net. The Nrf2/ARE pathway is a key regulator of these antioxidant enzymes mdpi.comresearchgate.net. Studies on fucoxanthin and its metabolites have shown the ability to activate the Nrf2/Keap1/ARE pathway, leading to an increase in intracellular glutathione (GSH) levels and the expression of antioxidant enzymes mdpi.commdpi.comresearchgate.netmdpi.comresearchgate.net. While research often focuses on fucoxanthin and fucoxanthinol (B3429056), the metabolic conversion of fucoxanthinol to this compound suggests that this metabolite may also contribute to the modulation of these enzyme systems mdpi.commdpi.comnih.gov. For instance, fucoxanthin metabolites have shown preventive effects against oxidative stress in hepatic stellate cells by increasing the expression of Nrf2 proteins mdpi.com.

Anti-Inflammatory Modulatory Pathways in Cellular and Animal Models

Inflammation is a complex biological response, and chronic inflammation is linked to the development of various diseases mdpi.comsci-hub.se. This compound, as a metabolite of fucoxanthin, has demonstrated anti-inflammatory effects in pre-clinical models mdpi.commdpi.com.

Suppression of Pro-Inflammatory Mediator Production (e.g., cytokines, chemokines) in Cell Cultures

This compound, along with fucoxanthinol, has shown anti-inflammatory effects in 3T3-L1 adipocytes by downregulating the mRNA expression of pro-inflammatory mediators and chemokines induced by co-culture with RAW264.7 cells mdpi.commdpi.comresearchgate.net. Specifically, studies have indicated the suppression of monocyte chemoattractant protein-1 (MCP-1) secretion from differentiated 3T3-L1 adipocytes when co-cultured with RAW264.7 cells and treated with apo-fucoxanthinoids and fucoxanthinol researchgate.net. While this compound's direct impact on specific cytokines like TNF-α, IL-1β, and IL-6 is often discussed in the context of fucoxanthin metabolism, the evidence from adipocyte co-cultures highlights its role in modulating inflammatory signaling mdpi.commdpi.comresearchgate.net.

Regulation of Key Signaling Pathways (e.g., NF-κB, MAPK) in In Vitro Systems

The NF-κB and MAPK signaling pathways are central to regulating the inflammatory response mdpi.commdpi.comcapes.gov.brrsc.orgsemanticscholar.orgmdpi.com. Activation of these pathways leads to the production of pro-inflammatory mediators mdpi.commdpi.comcapes.gov.brrsc.org. Research on fucoxanthin and its metabolites, including this compound, suggests their anti-inflammatory action is mediated through the regulation of these pathways mdpi.commdpi.comcapes.gov.brrsc.orgsemanticscholar.orgmdpi.com. Fucoxanthinol and this compound have been reported to show anti-inflammatory effects by downregulating the mRNA expression of pro-inflammatory mediators induced in cellular models mdpi.commdpi.com. While the precise mechanisms by which this compound directly regulates NF-κB and MAPK are still being elucidated, studies on its precursor and related metabolites indicate that modulation of these pathways is a key mechanism for their anti-inflammatory effects mdpi.commdpi.comcapes.gov.brrsc.orgsemanticscholar.orgmdpi.com.

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Line Research

This compound has demonstrated antiproliferative effects in pre-clinical cancer research. Studies have investigated its impact on the viability and growth of various cancer cell lines nih.govresearchgate.net.

In research using PC-3 human prostate cancer cells, this compound showed inhibitory effects on cell proliferation. The 50% inhibitory concentration (IC50) for this compound on the proliferation of PC-3 cells was reported as 4.6 µM nih.govresearchgate.net. For comparison, the IC50 values for fucoxanthin and fucoxanthinol in the same study were 3.0 µM and 2.0 µM, respectively, indicating that while this compound is active, fucoxanthinol may exhibit stronger antiproliferative effects in this specific cell line nih.govresearchgate.net.

The mechanisms underlying the antiproliferative effects of carotenoids often involve the induction of apoptosis and cell cycle arrest capes.gov.brmdpi.comresearchgate.netnih.gov. While detailed studies specifically on this compound's apoptotic mechanisms are limited in the provided search results, research on fucoxanthin and fucoxanthinol, from which this compound is derived, highlights the involvement of pathways such as the modulation of Bcl-2 proteins, caspases, MAPK, and NF-κB signaling in inducing apoptosis and inhibiting cancer cell growth capes.gov.brmdpi.comresearchgate.netnih.gov. Given that this compound is a bioactive metabolite, it is plausible that it contributes to these observed effects, potentially through similar or related pathways.

Data on the inhibitory concentrations of this compound on cancer cell proliferation:

Cell LineThis compound IC50 (µM)Reference
PC-3 human prostate cancer cells4.6 nih.govresearchgate.net

Table: Inhibitory Concentration (IC50) of this compound on PC-3 Cancer Cells

Induction of Cell Cycle Arrest and Apoptosis Pathways in Cancer Cell Lines

Fucoxanthin and fucoxanthinol have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines ukaazpublications.commdpi.comnih.govresearchgate.netunimelb.edu.ausci-hub.seresearchgate.net. For instance, fucoxanthin induced apoptosis and G2/M phase cell cycle arrest in gastric cancer MGC-803 cells and S phase arrest in MDA-MB-231 breast cancer cells researchgate.net. These effects are mediated through various signaling pathways, including caspases, Bcl-2 proteins, MAPK, PI3K/Akt, JAK/STAT, AP-1, and GADD45 mdpi.comnih.gov.

While direct studies focusing solely on this compound's impact on these pathways in cancer cells are limited, its role as a metabolite of fucoxanthin suggests potential involvement in these processes. One study comparing fucoxanthin, fucoxanthinol, and this compound against prostate cancer PC-3 cells found IC50 values of 3.0 µM, 2.0 µM, and 4.6 µM, respectively, indicating that fucoxanthinol was the most active among the three in this specific model scispace.com. This suggests that while this compound exhibits some activity, the potency may vary depending on the cell line and the specific biological endpoint being measured.

Further research is needed to specifically delineate the precise mechanisms by which this compound influences cell cycle progression and apoptosis induction in different cancer cell types.

Inhibition of Angiogenesis and Metastasis in In Vitro and Model Organism Systems

The inhibition of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) are critical targets in cancer therapy. Studies on fucoxanthin and fucoxanthinol have demonstrated inhibitory effects on these processes ukaazpublications.commdpi.comnih.govresearchgate.net. Fucoxanthin, for example, has been shown to inhibit the invasion of highly metastatic B16-F10 melanoma cells by preventing the production of MMP-9, an enzyme crucial for cancer invasion and migration ukaazpublications.commdpi.comnih.gov. It also inhibited the adhesion of B16-F10 cells to endothelial cells and reduced the expression of cell surface glycoprotein (B1211001) CD44 and CXCR4, which are involved in migration, invasion, and cancer-endothelial cell adhesion mdpi.comnih.gov.

Given that this compound is a metabolite of fucoxanthin, it is plausible that it contributes to these anti-angiogenic and anti-metastatic effects. However, specific studies directly evaluating the impact of this compound alone on these processes in in vitro or model organism systems are not prominently featured in the search results. The available literature primarily focuses on the activities of the parent compound, fucoxanthin, and its primary metabolite, fucoxanthinol mdpi.comnih.gov.

Future research specifically investigating the effects of this compound on key markers and pathways involved in angiogenesis and metastasis, such as VEGF expression, matrix metalloproteinase activity, and cell adhesion molecules, would be valuable to clarify its specific role in these processes.

Anti-Adipogenic Effects and Adipocyte Differentiation Suppression in Cell Models

This compound has been shown to exhibit anti-adipogenic effects by suppressing adipocyte differentiation in cell models, such as 3T3-L1 cells nih.govmdpi.comnih.govresearchgate.netresearchgate.net. Studies have demonstrated that this compound significantly decreases glycerol-3-phosphate dehydrogenase (GPDH) activity, a key indicator of adipocyte differentiation nih.gov. This suppressive effect was found to be stronger than that of fucoxanthinol, amarouciaxanthin B, and isofucoxanthinol nih.gov.

Mechanistically, this compound down-regulates the mRNA expression of key adipogenic transcriptional factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα), during adipocyte differentiation nih.govmdpi.comnih.govresearchgate.net. It also markedly down-regulates the mRNA expressions of adipocyte fatty acid-binding protein (aP2), lipoprotein lipase (B570770) (LPL), and glucose-transporter 4 (Glut4) in 3T3-L1 cells compared to fucoxanthinol nih.govnih.gov.

These findings suggest that this compound, as a dominant metabolite of fucoxanthin in white adipose tissue, plays a significant role in suppressing adipocyte differentiation by modulating the expression of critical genes involved in this process nih.gov.

Here is a summary of the effects of this compound on gene expression during adipocyte differentiation:

Gene TargetEffect of this compoundReference
PPARγDown-regulation nih.govmdpi.comnih.govresearchgate.net
C/EBPαDown-regulation nih.govmdpi.comnih.govresearchgate.net
aP2Down-regulation nih.govnih.gov
LPLDown-regulation nih.govnih.gov
Glut4Down-regulation nih.govnih.gov
GPDH ActivityDecreased nih.gov

(Note: This is a static representation of a data table. In an interactive format, users might be able to sort or filter the data.)

Immunomodulatory Effects in Immune Cell Culture Systems

Carotenoids, including those derived from marine sources, have been reported to exhibit immunomodulatory activities sciengine.commdpi.commdpi-res.com. These effects can involve influencing the function of immune cells and modulating the release of cytokines mdpi-res.com. While the search results highlight the immunomodulatory potential of carotenoids in general, and mention fucoxanthin's potential in this regard, there is limited specific information available on the direct immunomodulatory effects of this compound in isolated immune cell culture systems.

Studies on other carotenoids, such as β-carotene and astaxanthin, have indicated their ability to modulate immune responses mdpi.com. Fucoidans, another class of compounds found in brown algae alongside fucoxanthin, have also demonstrated immunomodulatory properties, including enhancing the phagocytosis activity of macrophages and increasing IFN-gamma production by T cells scispace.com.

Given that this compound is a metabolite of fucoxanthin, which originates from marine sources known for immunomodulatory compounds, it is conceivable that this compound might also possess such activities. However, without specific research conducted on this compound in immune cell culture systems, its precise immunomodulatory effects and the underlying mechanisms remain to be clearly defined.

Further research is needed to investigate the direct impact of this compound on various immune cell populations, cytokine production, and other markers of immune function in in vitro models.

Structure Activity Relationship Sar and Computational Studies of Amarouciaxanthin a

Experimental Correlation of Structural Modifications with Biological Potency

The biological efficacy of a compound is intrinsically linked to its chemical structure. Experimental studies comparing Amarouciaxanthin A with its metabolic relatives, fucoxanthin (B1674175) and fucoxanthinol (B3429056), have begun to shed light on the structural features that govern its potency.

One of the key transformations in the metabolic pathway of fucoxanthin is the conversion of fucoxanthinol to this compound. This process involves the dehydrogenation and isomerization of the 5,6-epoxy-3-hydroxy-5,6-dihydro-beta end group of fucoxanthinol into a 6'-hydroxy-3'-oxo-epsilon end group in this compound. frontiersin.org This structural alteration has been shown to have a tangible impact on biological activity. For instance, a comparative study on the proliferation of PC-3 human prostate cancer cells revealed distinct potencies among these compounds. The 50% inhibitory concentrations (IC50) were reported to be 3.0 µM for fucoxanthin, 2.0 µM for fucoxanthinol, and 4.6 µM for this compound, indicating that fucoxanthinol had the most potent inhibitory effect in this specific cancer cell line. europa.eu

Conversely, in the context of adipocyte differentiation, this compound has demonstrated superior activity. One study found that this compound had a stronger suppressive effect on glycerol-3-phosphate dehydrogenase (GPDH) activity during adipocyte differentiation compared to fucoxanthinol. acs.org Furthermore, this compound more markedly downregulated the mRNA expression of key adipogenic markers such as adipocyte fatty acid-binding protein (aP2), lipoprotein lipase (B570770) (LPL), and glucose-transporter 4 (Glut4) in 3T3-L1 cells than fucoxanthinol did. europa.eumdpi.com These findings underscore that the biological potency is context-dependent and that the specific structural attributes of this compound are critical for its activity in different biological systems.

The synthesis of derivatives, such as this compound esters, has been explored, as indicated by patent filings. google.com The development of such analogs is a crucial step in systematically evaluating the structure-activity relationships. By modifying specific functional groups, researchers can probe their importance for biological activity, potentially leading to the design of more potent and selective compounds. However, detailed experimental data on the biological potency of these specific synthetic derivatives remains limited in publicly available literature.

Table 1: Comparative Biological Potency of this compound and Related Compounds

CompoundBiological ActivityCell Line/ModelPotency (IC50 or Effect)Reference
This compound Inhibition of cell proliferationPC-3 (prostate cancer)4.6 µM europa.eu
FucoxanthinolInhibition of cell proliferationPC-3 (prostate cancer)2.0 µM europa.eu
FucoxanthinInhibition of cell proliferationPC-3 (prostate cancer)3.0 µM europa.eu
This compound Suppression of GPDH activity3T3-L1 (adipocytes)Stronger than fucoxanthinol acs.org
This compound Downregulation of aP2, LPL, Glut4 mRNA3T3-L1 (adipocytes)Markedly stronger than fucoxanthinol europa.eumdpi.com

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. While dedicated QSAR studies on this compound are not yet prevalent in the literature, the groundwork has been laid by research on fucoxanthin and other carotenoids. mdpi.comphcogj.com These studies highlight the potential of in silico approaches to predict the bioactivity of novel or modified compounds, thereby streamlining the drug discovery process.

For carotenoids in general, QSAR models have been developed to predict antioxidant activity, a hallmark of this class of compounds. google.com Such models typically use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can include electronic properties (like HOMO-LUMO energy gap), steric properties, and hydrophobic properties. For fucoxanthin, in silico studies have explored its cytotoxic properties and its interaction with various protein targets. mdpi.comnih.gov

The application of QSAR to this compound would involve the generation of a dataset of structurally related analogs and their corresponding experimentally determined biological activities. By identifying the key molecular descriptors that are statistically correlated with potency, a predictive QSAR model could be developed. This would enable the virtual screening of a large library of hypothetical this compound derivatives to identify those with the most promising predicted activity for subsequent synthesis and experimental testing. The existence of chemo-informatics databases for seaweed metabolites provides a valuable resource for such future QSAR analyses. scialert.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, binds to a target protein and to simulate the dynamic behavior of the resulting complex over time. x-mol.comscispace.com

A significant finding in this area is a molecular docking study that demonstrated the superior binding potential of fucoxanthin and its metabolites, including this compound, with adipogenic markers. mdpi.com This provides direct in silico evidence for the interaction of this compound with proteins involved in fat cell development, corroborating the experimental findings of its anti-adipogenic effects.

While specific molecular dynamics simulations for this compound are yet to be widely published, studies on its precursor, fucoxanthin, offer valuable insights. For example, MD simulations have been used to analyze the hydrophobic interactions between fucoxanthin and the Aβ peptide, suggesting a mechanism to prevent its self-assembly, which is relevant to Alzheimer's disease. europa.eu Similar simulations could be applied to this compound to explore its interactions with various therapeutic targets at an atomic level of detail. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

Molecular docking studies on fucoxanthin have identified its binding affinities with various targets, such as enzymes involved in carcinogen metabolism (CYP1A2 and CYP3A4) and fatty acid desaturation (FADS2). mdpi-res.comlipidbank.jp These studies provide a methodological framework that can be directly applied to this compound to predict its potential protein targets and to understand the structural basis of its biological activities.

Table 2: Examples of Molecular Docking Studies on Fucoxanthin and its Metabolites

LigandProtein TargetPredicted Interaction/Binding EnergyImplicationReference
This compound Adipogenic markersSuperior binding potentialPotential anti-obesity effects mdpi.com
FucoxanthinCYP1A2-4.83 kcal/molInhibition of carcinogen metabolism lipidbank.jp
FucoxanthinCYP3A4-7.69 kcal/molInhibition of carcinogen metabolism lipidbank.jp
FucoxanthinolFADS2Hydrogen bonding at the active sitePromotion of polyunsaturated fatty acid synthesis mdpi-res.com

Network Pharmacology Approaches for Multi-Target Identification

Network pharmacology is an emerging discipline that shifts the drug discovery paradigm from a "one-target, one-drug" model to a more holistic "multi-target, multi-component" approach. researchgate.net This is particularly relevant for natural products like this compound, which are likely to interact with multiple protein targets within a complex biological network to exert their therapeutic effects. nih.gov

While a specific network pharmacology study dedicated to this compound has not yet been published, the methodology has been successfully applied to its parent compound, fucoxanthin, and other carotenoids like β-carotene and lycopene. nih.govmdpi.com These studies typically involve constructing a network of compound-target-disease interactions. This is achieved by identifying the potential protein targets of the compound from various databases and then mapping these targets onto known disease-related pathways.

For fucoxanthin, network pharmacology analyses have revealed its potential to inhibit ferroptosis through multiple targets and have shed light on its broad-spectrum anti-cancer activities. These approaches often integrate bioinformatics analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, to identify the biological processes and signaling pathways that are most significantly modulated by the compound.

A future network pharmacology study on this compound would likely uncover a complex interplay of interactions with various signaling pathways related to inflammation, oxidative stress, metabolism, and cell proliferation. Such an analysis would be invaluable for identifying novel therapeutic applications for this compound and for understanding the synergistic effects that may arise from its multi-target nature. The insights gained from such studies could guide further experimental validation and the development of this compound as a potential multi-target therapeutic agent.

Pre Clinical Pharmacokinetics and Metabolomics of Amarouciaxanthin a in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Following oral administration of fucoxanthin (B1674175) in mice, Amarouciaxanthin A, along with fucoxanthinol (B3429056), is detected in blood plasma. researchgate.netencyclopedia.pubmdpi.com Fucoxanthin is rapidly metabolized to fucoxanthinol in the gastrointestinal tract by digestive enzymes like lipase (B570770) and cholesterol esterase, and then fucoxanthinol is further converted to this compound, predominantly in the liver. doi.orgnih.govencyclopedia.pubmdpi.comresearchgate.netresearchgate.net Studies in mice show that fucoxanthinol and this compound appear in plasma within 1 hour of oral fucoxanthin administration, with peak plasma concentrations (Tmax) for both metabolites occurring around 4 hours. researchgate.netencyclopedia.pubmdpi.com The maximum concentration (Cmax) of fucoxanthinol in plasma has been reported to be approximately twice that of this compound in mice. researchgate.netencyclopedia.pubmdpi.com

The terminal half-life (t1/2) of this compound in mouse plasma after oral fucoxanthin administration has been reported as 6.7 hours. researchgate.netencyclopedia.pubcambridge.org This is longer than the half-life of fucoxanthinol in plasma (4.5 hours) in the same studies. researchgate.netencyclopedia.pub Elimination rates of fucoxanthin metabolites vary among tissues; they are eliminated more quickly from the liver and kidney compared to adipose tissue in mice. researchgate.netencyclopedia.pub

In rats, the conversion of fucoxanthin to fucoxanthinol is also rapid after both oral and intravenous administration. researchgate.netencyclopedia.pub The mean distribution volume of fucoxanthin in blood was found to be much lower than that of fucoxanthinol after intravenous injection in rats. researchgate.netencyclopedia.pubmdpi.com

Tissue Distribution and Accumulation Patterns in Research Animals

Studies in mice have shown that this compound and fucoxanthinol are distributed to various tissues, including the liver, lung, kidney, heart, spleen, and adipose tissue, after oral administration of fucoxanthin. researchgate.netmdpi.commdpi.commdpi.com

A notable finding is the preferential accumulation of this compound in adipose tissue. doi.orgmdpi.commdpi.commdpi.comcambridge.orgsemanticscholar.orgresearchgate.netnih.govnih.gov In studies with ICR mice fed fucoxanthin, this compound accumulated mainly in adipose tissues at concentrations significantly higher than in plasma, liver, and kidney. mdpi.comcambridge.orgsemanticscholar.orgnih.gov For instance, one study reported this compound concentrations of 3.13–3.64 μmol/kg in adipose tissues compared to 1.29–1.80 μmol/kg in plasma, liver, and kidney after daily fucoxanthin administration for 14 days in ICR mice. mdpi.comsemanticscholar.orgnih.gov The concentration of this compound in adipose tissue (97.5 nmol/g) and plasma (82.0 nmol/l) was higher than that of fucoxanthin and fucoxanthinol after daily oral administration of fucoxanthin for 1 week in mice. cambridge.org

While fucoxanthinol tends to accumulate in the liver and heart, this compound's primary accumulation site is adipose tissue. mdpi.comcambridge.orgsemanticscholar.org This preferential accumulation in visceral white adipose tissue has been suggested to be related to the physiological activities observed with fucoxanthin intake. doi.org

This compound and fucoxanthinol have been detected in adipose tissue for a longer duration (up to 72 hours) compared to other tissues (not detectable after 24 hours) after oral administration of fucoxanthin in mice. encyclopedia.pubmdpi.com The half-life of depletion of fucoxanthin metabolites, including this compound, is longer in adipose tissues compared to plasma, liver, and kidneys in mice. semanticscholar.orgnih.gov

Characterization of Metabolites and Metabolic Fate in Biological Matrices

This compound is a key metabolite formed from fucoxanthinol through dehydrogenation/isomerization. doi.orgnih.govmdpi.comresearchgate.net This conversion has been observed predominantly in liver microsomes of mice and in HepG2 cells. doi.orgnih.govmdpi.comresearchgate.netsemanticscholar.org

Besides fucoxanthinol and this compound, other metabolites of fucoxanthin have been reported in rats, including deacetylated, hydrolyzed, and demethylated products. mdpi.comresearchgate.netnih.govcftri.res.in Studies using LC-MS have identified metabolites with specific molecular masses in plasma and liver of rats administered fucoxanthin. researchgate.netnih.govcftri.res.in These findings suggest a more complex metabolic pathway for fucoxanthin beyond the primary conversion to fucoxanthinol and this compound. mdpi.comresearchgate.net Further transformation of this compound to more polar metabolites may also occur in mice. mdpi.com

Recent research suggests that fucoxanthinol and this compound can be partially acylated in the liver and epididymal white adipose tissue after being transported as their free forms, proposing a novel carotenoid metabolic pathway in mammals. researchgate.net Additionally, paracentrone (B1247593) has been identified as a cleavage metabolite derived from fucoxanthinol and/or this compound in fucoxanthin-fed mice. researchgate.net

While this compound is a significant metabolite in animal models, it has not been detected in the plasma of human volunteers after oral administration of fucoxanthin extract in some studies, suggesting potential differences in metabolism between species. cambridge.orgmdpi.comcambridge.orgresearchgate.net

Enzyme Kinetics and Metabolic Pathway Elucidation in Model Systems

The conversion of fucoxanthinol to this compound involves dehydrogenation/isomerization. doi.orgnih.govmdpi.comresearchgate.net This biotransformation has been shown to be predominantly catalyzed by liver microsomes. doi.orgnih.govmdpi.comresearchgate.netsemanticscholar.org Studies investigating this conversion in mouse liver preparations have indicated that it requires NAD(P)+ as a cofactor and has an optimal pH in the alkaline range (9.5 to 10.0). researchgate.netnih.gov This enzymatic reaction represents the first reported instance of enzymatic dehydrogenation of a 3-hydroxyl end group of xanthophylls in mammals. researchgate.netnih.gov

The enzyme responsible for the conversion of fucoxanthinol to this compound in the liver has been suggested to be a liver microsomal NAD-dependent dehydrogenase or a short-chain dehydrogenase/reductase. encyclopedia.pubmdpi.com

While the primary metabolic pathway from fucoxanthin to fucoxanthinol and then to this compound is relatively understood, further metabolic transformations and the specific enzymes involved in the formation of other detected metabolites are areas of ongoing investigation. mdpi.comresearchgate.netnih.govcftri.res.in

Summary of Key Pharmacokinetic Parameters in Mice (after oral fucoxanthin administration):

CompoundTmax (h)t1/2 (h)Cmax (relative to Fucoxanthinol)Primary Accumulation Tissue
Fucoxanthinol4 researchgate.netencyclopedia.pubmdpi.com4.5 researchgate.netencyclopedia.pub1 researchgate.netencyclopedia.pubmdpi.comLiver, Heart mdpi.comcambridge.orgsemanticscholar.org
This compound4 researchgate.netencyclopedia.pubmdpi.com6.7 researchgate.netencyclopedia.pubcambridge.org~0.5 researchgate.netencyclopedia.pubmdpi.comAdipose Tissue doi.orgmdpi.commdpi.commdpi.comcambridge.orgsemanticscholar.orgresearchgate.netnih.govnih.gov

Tissue Distribution Ratios in ICR Mice (this compound, relative to Plasma, Liver, Kidney):

TissueRatio (approx.)
Adipose Tissue2.2-2.6 mdpi.comsemanticscholar.orgnih.gov

Half-life of Depletion in ICR Mice (this compound and Fucoxanthinol metabolites):

Tissuet1/2 (d)
Plasma0.92-1.23 nih.gov
Liver0.92-1.23 nih.gov
Kidneys0.92-1.23 nih.gov
Adipose Tissue2.76-4.81 nih.gov

Emerging Research Directions and Biotechnological Applications of Amarouciaxanthin a

Development of Amarouciaxanthin A as a Research Probe or Chemical Tool

The specific biological activities of this compound position it as a valuable chemical tool for probing cellular and molecular pathways. Its role as a major metabolite of fucoxanthin (B1674175) makes it an essential probe for dissecting the mechanisms behind fucoxanthin's health benefits. mdpi.com By studying the effects of this compound directly, researchers can differentiate its specific contributions from those of its precursors, fucoxanthin and fucoxanthinol (B3429056).

Detailed research findings have highlighted its utility in specific areas:

Adipogenesis Research: this compound has been shown to significantly decrease the activity of glycerol-3-phosphate dehydrogenase (GPDH), a key indicator of adipocyte differentiation in 3T3-L1 cells. researchgate.net Its suppressive effect on adipogenesis was found to be more potent than that of fucoxanthinol, Amarouciaxanthin B, and isofucoxanthinol. researchgate.net It also downregulates the mRNA expression of critical adipogenic markers such as adipocyte fatty acid-binding protein (aP2), lipoprotein lipase (B570770) (LPL), and glucose-transporter 4 (Glut4). researchgate.net This makes this compound a specific chemical tool to investigate the molecular regulation of fat cell development.

Anti-inflammatory Pathway Investigation: In studies on 3T3-L1 adipocytes, this compound demonstrated anti-inflammatory effects by downregulating the mRNA expression of pro-inflammatory mediators and chemokines. mdpi.com This allows its use as a probe to explore the signaling cascades, such as the NF-κB pathway, that link lipid metabolism and inflammation. mdpi.com

Oxidative Stress Research: As a metabolite of fucoxanthin, this compound has been implicated in antioxidant mechanisms. In a model of TGFβ1-induced oxidative stress in human hepatic stellate cells, treatment with fucoxanthin metabolites, including this compound, showed protective effects by reducing reactive oxygen species (ROS) levels and increasing the expression of Nrf2 proteins. mdpi.com This positions it as a useful tool for studying cellular responses to oxidative stress.

Integration in Omics Research (e.g., Metabolomics, Proteomics)

The study of this compound is intrinsically linked to the field of metabolomics, which focuses on the comprehensive analysis of metabolites in a biological system. nih.govresearchgate.net Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have been crucial in identifying and quantifying this compound and other fucoxanthin metabolites in biological samples. nih.gov

Key findings from metabolomics studies include:

Metabolite Profiling and Distribution: Metabolomic analyses have successfully identified this compound in the plasma and various tissues of mice after oral administration of fucoxanthin. mdpi.comnih.gov Studies have shown that while fucoxanthinol is the main metabolite in many tissues, this compound tends to accumulate preferentially in adipose tissue. mdpi.com More recent research has also identified fatty acid esters of this compound accumulating significantly in epididymal white adipose tissue, revealing a novel aspect of carotenoid metabolism. nih.gov

Pathway Elucidation: The identification of this compound as a product of fucoxanthinol conversion in liver microsomes was a critical step in mapping the metabolic pathway of dietary fucoxanthin. mdpi.comnih.gov This conversion, a dehydrogenation/isomerization reaction requiring NAD(P)+ as a cofactor, was confirmed in both mouse liver preparations and cultured human HepG2 cells. nih.govnih.gov These metabolomic findings provide a detailed picture of how the body processes fucoxanthin, suggesting that this compound is a key bioactive form responsible for effects in specific tissues. mdpi.commdpi.com

While direct proteomics research focusing exclusively on this compound is limited, its demonstrated effects on protein expression (e.g., Nrf2, aP2, LPL) suggest it is a viable candidate for future proteomic studies to identify its protein targets and downstream effects more comprehensively. researchgate.netmdpi.com

Future Prospects in Natural Product Discovery and Academic Lead Identification

This compound represents a promising molecule in the realm of natural product discovery and as a lead compound for therapeutic development. researchgate.netfrontiersin.org Although research into its specific effects is less extensive than that for fucoxanthin and fucoxanthinol, the existing evidence of its biological activity provides a strong foundation for future investigation. mdpi.commdpi.com

The prospects for this compound include:

Lead for Therapeutic Development: Its demonstrated anti-inflammatory and anti-adipogenic activities make it a noteworthy lead for developing drugs targeting metabolic syndrome, obesity, and related inflammatory conditions. mdpi.comresearchgate.net The suppressive effects on adipocyte differentiation are particularly potent, suggesting a potential for high efficacy. researchgate.net

Target for Synthesis and Analogue Development: As a defined metabolite with known bioactivity, this compound is an attractive target for chemical synthesis. Developing synthetic routes would enable the production of larger quantities for extensive biological testing and the creation of structural analogues. These analogues could be optimized to enhance potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process.

Expanding the Scope of Marine Natural Products: The story of this compound—from its initial discovery in a tunicate to its identification as a key metabolite of a widely consumed algal carotenoid—highlights the rich chemical diversity of the marine environment. frontiersin.orgmdpi.com It underscores the importance of investigating not only parent natural products but also their metabolites, which may be the true effectors of biological activity in vivo. mdpi.com Future research will likely continue to uncover the therapeutic potential of this compound and other metabolites derived from marine sources. nih.gov

Conclusion and Future Perspectives in Amarouciaxanthin a Research

Summary of Key Academic Findings and Methodological Advancements

Amarouciaxanthin A, a marine carotenoid, has been the subject of significant academic research, primarily focusing on its structural elucidation, metabolic pathways, and biological activities. It was first isolated from the tunicate Amaroucium pliciferum, and its structure was determined as (6S, 3'S, 5'R, 6'R)-6,3',5'-trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione using chemical and spectral data. nih.gov This xanthophyll is also recognized as a metabolite of fucoxanthin (B1674175), a major carotenoid found in brown seaweeds. nih.govmdpi.com

A crucial methodological advancement was the first total syntheses of this compound and its isomer, amarouciaxanthin B. nih.gov This was achieved through a stereoselective Wittig reaction, providing a controlled method for producing these complex molecules and enabling further investigation into their properties. nih.gov

Research has established that dietary fucoxanthin is metabolized to fucoxanthinol (B3429056) in the gastrointestinal tract and subsequently converted to this compound in the liver. mdpi.comnih.gov This biotransformation involves a dehydrogenation/isomerization process catalyzed by enzymes in liver microsomes, requiring NAD(P)+ as a cofactor. nih.gov The conversion has also been observed in HepG2 cells, a human liver cancer cell line. nih.gov Studies in mice have shown that after oral administration of fucoxanthin, this compound accumulates in adipose tissue. acs.orgmdpi.com

In terms of biological activity, this compound has demonstrated effects on adipocyte differentiation. It has been shown to significantly decrease glycerol-3-phosphate dehydrogenase (GPDH) activity, an indicator of adipocyte differentiation in 3T3-L1 cells. acs.org This suggests a potential role in regulating fat cell development. acs.org Furthermore, along with its precursor fucoxanthin and fellow metabolite fucoxanthinol, this compound has been investigated for its cytotoxicity against cancer cells, showing inhibitory effects on the proliferation of PC-3 human prostate cancer cells. nih.gov

Identification of Knowledge Gaps and Future Research Priorities in the Field

Despite the progress made, several knowledge gaps remain in the understanding of this compound. While its role as a metabolite of fucoxanthin is established, the precise mechanisms and the full extent of its physiological functions require further elucidation. The bioavailability of this compound in humans is an area that needs more in-depth investigation. One study noted that after a week of dietary intervention with Undaria pinnatifida (a source of fucoxanthin), this compound was not detected in the plasma of healthy volunteers, suggesting that factors like the food matrix might inhibit absorption. mdpi.com

Future research should prioritize several key areas:

Human Metabolism and Bioavailability: Comprehensive clinical trials are needed to determine the absorption, distribution, metabolism, and excretion of this compound in humans under various dietary conditions. This will be crucial for understanding its potential health effects.

Mechanism of Action: While initial studies have pointed to its effects on adipocytes and cancer cells, the specific molecular targets and signaling pathways through which this compound exerts its biological activities are largely unknown. Investigating these mechanisms will provide a deeper understanding of its potential therapeutic applications.

Broader Biological Screening: The biological activities of this compound have been explored in a limited context. A broader screening for other potential pharmacological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties, is warranted, especially given the diverse activities of its precursor, fucoxanthin. mdpi.comnih.gov

Comparative Studies: More detailed comparative studies between this compound, fucoxanthin, and fucoxanthinol are needed to understand their relative potencies and specific roles in mediating the health benefits associated with fucoxanthin consumption.

Potential of this compound as a Scaffold for Further Academic Investigation and Synthetic Development

The unique chemical structure of this compound presents it as a valuable scaffold for further academic investigation and synthetic development. Its complex stereochemistry and functional groups, including multiple hydroxyl groups and a ketone, offer numerous possibilities for chemical modification. nih.govnih.gov

The successful total synthesis of this compound opens the door for the creation of novel analogs. nih.gov Synthetic chemists can use the established synthetic route as a foundation to systematically modify different parts of the molecule. This could involve altering the polyene chain, modifying the end groups, or creating derivatives with enhanced stability, solubility, or biological activity. google.com Such synthetic analogs could be used as probes to investigate structure-activity relationships, helping to identify the key structural features responsible for its biological effects.

Furthermore, the development of synthetic derivatives could lead to compounds with improved pharmacokinetic properties, overcoming potential limitations in the bioavailability of the natural compound. researchgate.net By exploring the synthetic space around the this compound scaffold, researchers may uncover new compounds with potent and selective activities, paving the way for the development of new therapeutic agents for a range of diseases. nih.gov

Q & A

Q. How should raw and processed data be structured in publications on this compound?

  • Methodological Answer : Include processed data (e.g., normalized absorbance values, metabolite concentrations) in the main text. Archive raw data (e.g., HPLC chromatograms, spectral scans) in appendices or repositories like Figshare. Follow journal-specific guidelines for supplementary information, ensuring hyperlinks are functional .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.